BoC-5-bromo-D-tryptophan

peptide stability D-amino acid protease resistance

Boc-5-bromo-D-tryptophan uniquely integrates three non-interchangeable features: D-configuration for metabolic stability and altered backbone conformation, Boc protection for TFA-labile solid-phase peptide synthesis (incompatible with Fmoc analogs), and a C5 aryl bromide enabling late-stage Pd-catalyzed Suzuki-Miyaura diversification. Generic tryptophans cannot replicate this triad. Essential for peptide-based therapeutics requiring extended in vivo half-life and tunable pharmacological profiles. Secure high-purity stock for SAR libraries and peptidomimetic lead optimization today.

Molecular Formula C16H19BrN2O4
Molecular Weight 383.242
CAS No. 114873-17-5
Cat. No. B571198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoC-5-bromo-D-tryptophan
CAS114873-17-5
Molecular FormulaC16H19BrN2O4
Molecular Weight383.242
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O
InChIInChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1
InChIKeyDYUYEAWOUQONRU-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-5-bromo-D-tryptophan (CAS 114873-17-5): Boc-Protected Halogenated D-Tryptophan for SPPS and Late-Stage Diversification


Boc-5-bromo-D-tryptophan (CAS 114873-17-5), systematically named (R)-3-(5-bromo-1H-indol-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid [1], is a protected, non-proteinogenic D-amino acid derivative. It belongs to the class of halogenated tryptophan analogs, specifically carrying a bromine substituent at the 5-position of the indole ring. The compound combines three critical molecular features: (1) D-configuration stereochemistry, (2) Boc (tert-butoxycarbonyl) protection of the α-amino group, and (3) aryl bromide functionality at the C5 position. These features collectively enable its utility as a building block in Boc-based solid-phase peptide synthesis (SPPS) and as a substrate for late-stage transition metal-catalyzed cross-coupling reactions [2].

Why Boc-5-bromo-D-tryptophan Cannot Be Interchanged with Unprotected, L-Configured, or Alternatively Halogenated Tryptophan Analogs


Generic substitution among tryptophan analogs fails because the three key molecular features of Boc-5-bromo-D-tryptophan each confer non-interchangeable functional properties. The D-configuration confers resistance to endogenous proteases and alters peptide backbone conformation relative to L-tryptophan, directly impacting in vivo stability and receptor recognition [1]. The Boc protecting group mandates Boc-strategy SPPS compatibility, which employs TFA-labile cleavage chemistry that is incompatible with Fmoc-protected analogs due to fundamental differences in deprotection conditions . The C5 bromine position determines regioselectivity and reactivity in cross-coupling chemistry, with C5-, C6-, and C7-bromo isomers displaying distinct reactivity profiles in Suzuki-Miyaura reactions [2]. Furthermore, the bromine substituent produces unique photophysical properties relative to fluorinated or unsubstituted analogs [3].

Quantitative Differentiation Evidence: Boc-5-bromo-D-tryptophan vs. Fmoc Analogs, L-Isomers, and Alternative Halogenation Patterns


D-Configuration vs. L-Configuration: Impact on Peptide Stability and Receptor Recognition

Boc-5-bromo-D-tryptophan incorporates the D-enantiomer of 5-bromotryptophan. In bioactive peptide contexts, D-amino acid substitution confers substantially increased resistance to proteolytic degradation relative to L-amino acid-containing peptides, thereby extending in vivo half-life [1]. The D-configuration also alters backbone conformation and can selectively modulate receptor binding profiles compared to L-tryptophan-containing peptides, with D-tryptophan-containing peptides demonstrating distinct affinity patterns for endothelin receptors [2].

peptide stability D-amino acid protease resistance receptor affinity structural biology

Boc Protection Strategy vs. Fmoc Protection: Compatibility with Acid-Labile SPPS Workflows

The Boc (tert-butoxycarbonyl) protecting group on Boc-5-bromo-D-tryptophan mandates its use in Boc-strategy solid-phase peptide synthesis. Boc-SPPS employs TFA for Nα-deprotection and HF or TFMSA for final cleavage, conditions under which Fmoc-protected analogs would be prematurely deprotected or degraded. Conversely, Fmoc-protected 5-bromo-D-tryptophan cannot substitute in Boc-SPPS workflows without fundamentally redesigning the entire synthesis protocol . The Boc strategy is particularly advantageous for synthesizing peptides prone to aggregation or requiring in situ neutralization protocols [1].

solid-phase peptide synthesis Boc-SPPS protecting group strategy peptide chemistry synthesis optimization

5-Bromo Substitution vs. Unsubstituted Tryptophan: Photophysical Properties for Spectroscopic Detection

5-Bromo-tryptophan (5-Br-Trp) exhibits markedly distinct photophysical properties compared to unsubstituted tryptophan. In room temperature phosphorescence studies conducted in amorphous sucrose, 5-Br-Trp showed a relative quantum yield of 0.022 compared to tryptophan (set at 1.0), representing a 45.5-fold reduction in emission intensity [1]. The average phosphorescence lifetime of 5-Br-Trp was 0.53 ms, approximately 1,960-fold shorter than tryptophan's lifetime of 1,039 ms [1]. The phosphorescence emission maximum was red-shifted by 10 nm (452 nm vs. 442 nm for tryptophan) [1].

phosphorescence spectroscopic probe tryptophan analog quantum yield protein detection

5-Bromo vs. 5-Fluoro Tryptophan: Divergent Phosphorescence Quantum Yields and Lifetimes

Within the halogenated tryptophan analog series, 5-bromo-tryptophan (5-Br-Trp) and 5-fluoro-tryptophan (5-F-Trp) exhibit radically different photophysical behaviors. 5-Br-Trp displays a relative quantum yield of 0.022, compared to 0.68 for 5-F-Trp—a 31-fold difference in emission intensity [1]. The average phosphorescence lifetime diverges even more dramatically: 5-Br-Trp lifetime = 0.53 ms, whereas 5-F-Trp lifetime = 721 ms, representing an approximately 1,360-fold difference [1]. This stark contrast arises from the heavy atom effect of bromine, which enhances spin-orbit coupling and accelerates triplet-state decay, whereas fluorine's lighter atomic mass produces minimal heavy atom quenching [1].

halogenated tryptophan phosphorescence lifetime quantum yield heavy atom effect spectroscopic differentiation

C5-Bromo vs. C4-Fluoro Tryptophan: Relative Quantum Yield and Lifetime Differences

Among halogenated tryptophan analogs, the combination of halogen type and ring position produces distinct photophysical signatures. 5-Br-Trp (relative quantum yield 0.022, lifetime 0.53 ms) shows moderately higher emission intensity than 4-F-Trp (relative quantum yield 0.039, lifetime 35 ms) [1]. The quantum yield ratio (5-Br-Trp / 4-F-Trp) is 0.56, while the lifetime ratio is 0.015, indicating that 5-Br-Trp decays 66-fold faster despite producing comparable quantum yields [1]. Both analogs exhibit substantial quenching relative to unsubstituted tryptophan (quantum yield 1.0), but via different mechanisms: the bromine heavy atom effect for 5-Br-Trp versus altered electronic structure and environmental quenching sensitivity for 4-F-Trp [1].

regioselective halogenation tryptophan analog phosphorescence quantum yield comparison spectroscopic probe

C5-Bromo vs. C6-Bromo and C7-Bromo Tryptophan: Regioselectivity in Cross-Coupling Chemistry

The regiochemistry of bromine substitution on the indole ring determines both the enzymatic accessibility and downstream cross-coupling reactivity of halotryptophan derivatives. Enzymatic halogenation using immobilized tryptophan 5-, 6-, or 7-halogenases produces regiospecifically distinct brominated tryptophan intermediates in a three-step one-pot reaction [1]. Each regioisomer (C5-, C6-, or C7-bromo) serves as a distinct aryl halide substrate for subsequent Suzuki-Miyaura cross-coupling with boronic acids, enabling site-selective installation of aryl substituents at precisely defined positions on the tryptophan scaffold [1]. Following Pd-catalyzed coupling, Boc protection yields Boc-protected aryl tryptophan derivatives suitable for peptide or peptidomimetic synthesis after a single purification step [1].

regioselective halogenation Suzuki-Miyaura cross-coupling tryptophan derivatization biocatalysis late-stage diversification

Optimal Scientific and Industrial Application Scenarios for Boc-5-bromo-D-tryptophan (CAS 114873-17-5)


Synthesis of Protease-Resistant D-Peptide Therapeutics via Boc-SPPS

In Boc-strategy solid-phase peptide synthesis, Boc-5-bromo-D-tryptophan serves as a building block for incorporating D-configured 5-bromotryptophan residues into peptides. The D-configuration confers resistance to proteolytic degradation, extending in vivo half-life, while the bromine substituent enables subsequent late-stage diversification via cross-coupling chemistry [1]. This combination is particularly valuable for developing peptide-based therapeutics requiring enhanced metabolic stability and tunable pharmacological properties.

Site-Selective Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The aryl bromide at the C5 position of Boc-5-bromo-D-tryptophan provides a reactive handle for Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables post-synthetic or late-stage installation of diverse aryl and heteroaryl substituents onto the tryptophan scaffold while the amino acid remains Boc-protected [2]. Following a single purification step, Boc-protected aryl tryptophan derivatives are obtained for peptide or peptidomimetic synthesis [3]. This capability is critical for generating libraries of tryptophan analogs for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug discovery.

Spectroscopic Probe Development Using Heavy Atom Quenching

The bromine substituent at C5 produces a pronounced heavy atom effect that dramatically quenches phosphorescence emission. 5-Br-Trp exhibits a relative quantum yield of 0.022 and average phosphorescence lifetime of 0.53 ms—1,360-fold shorter than 5-F-Trp and 1,960-fold shorter than unsubstituted tryptophan [4]. This unique photophysical signature makes Boc-5-bromo-D-tryptophan an enabling precursor for synthesizing peptides that can be selectively detected in complex biological matrices, as the bromine-induced quenching differentiates the labeled peptide from native tryptophan-containing proteins.

Endothelin Receptor Antagonist Lead Optimization

D-Tryptophan-containing peptide derivatives demonstrate potent affinity for ETB endothelin receptors, with selectivity for ETB over ETA depending on the substitution pattern of the tryptophanyl residue [5]. Boc-5-bromo-D-tryptophan provides the D-configured, bromine-substituted scaffold required for synthesizing and optimizing these peptidic receptor antagonists. The 5-bromo substituent offers a synthetic entry point for further diversification to fine-tune receptor subtype selectivity and pharmacological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for BoC-5-bromo-D-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.